molecular formula C15H22N4O3 B5304634 4-[[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid

4-[[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid

Cat. No.: B5304634
M. Wt: 306.36 g/mol
InChI Key: QGVNAWZESZAVIL-UHFFFAOYSA-N
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Description

4-[[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a piperidine and pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the piperidine and pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyrrolidine groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c20-14(19-6-1-2-7-19)11-4-3-5-18(9-11)10-12-8-16-17-13(12)15(21)22/h8,11H,1-7,9-10H2,(H,16,17)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVNAWZESZAVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)CC3=C(NN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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